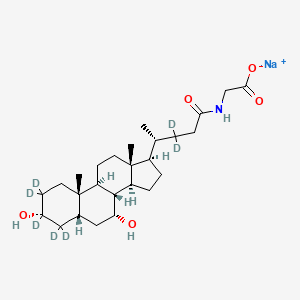
Glycochenodeoxycholic acid-d7 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycochenodeoxycholic acid-d7 (sodium) is a deuterium-labeled derivative of glycochenodeoxycholic acid (sodium salt). This compound is a bile acid formed in the liver from chenodeoxycholate and glycine. It acts as a detergent to solubilize fats for absorption and is itself absorbed. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glycochenodeoxycholic acid-d7 (sodium) involves the deuteration of glycochenodeoxycholic acid (sodium salt). This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of glycochenodeoxycholic acid-d7 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient deuteration. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Glycochenodeoxycholic acid-d7 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.
Substitution: The bile acid can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of glycochenodeoxycholic acid-d7 (sodium) with modified functional groups, which can be used for further research and applications .
Wissenschaftliche Forschungsanwendungen
Glycochenodeoxycholic acid-d7 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving bile acid metabolism and drug interactions.
Biology: Helps in understanding the role of bile acids in cellular processes and their impact on liver function.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of glycochenodeoxycholic acid-d7 (sodium) involves its role as a detergent to solubilize fats for absorption. It interacts with bile acid receptors and transporters in the liver and intestines, facilitating the emulsification and absorption of dietary fats. The deuterium labeling allows researchers to track the compound’s metabolic pathways and understand its pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
Glycochenodeoxycholic acid (sodium): The non-deuterated form of the compound.
Chenodeoxycholic acid: A bile acid that forms the basis for glycochenodeoxycholic acid.
Glycocholic acid: Another bile acid with similar detergent properties.
Uniqueness: Glycochenodeoxycholic acid-d7 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies. This labeling also helps in understanding the pharmacokinetic and metabolic profiles of related drugs .
Eigenschaften
Molekularformel |
C26H42NNaO5 |
|---|---|
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
sodium;2-[[(4R)-3,3-dideuterio-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;/m1./s1/i4D2,8D2,12D2,17D; |
InChI-Schlüssel |
AAYACJGHNRIFCT-QGIYWGTQSA-M |
Isomerische SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)C([2H])([2H])CC(=O)NCC(=O)[O-])C)C)([2H])[2H])O.[Na+] |
Kanonische SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


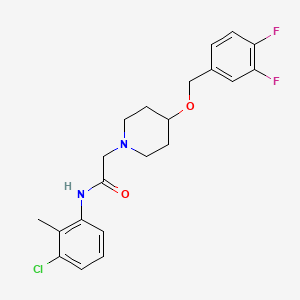
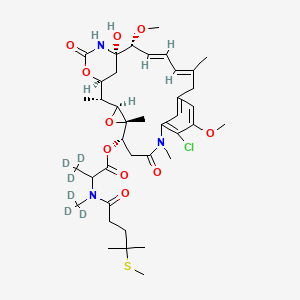
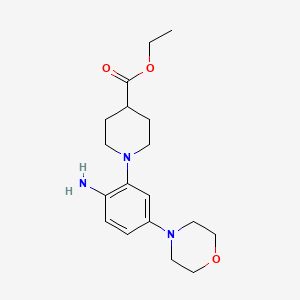
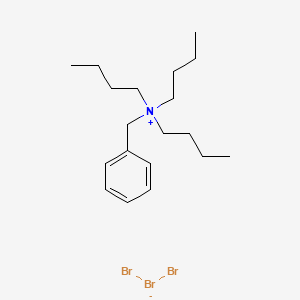
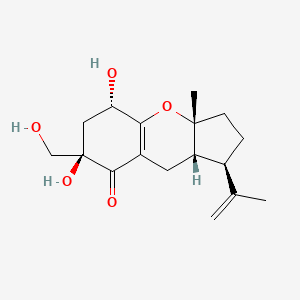
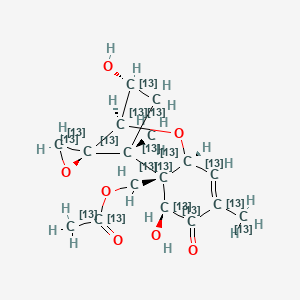
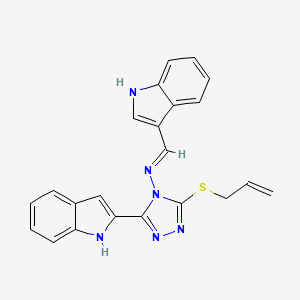
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
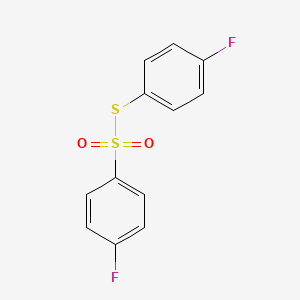


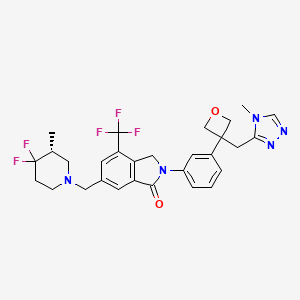
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)

